REACTION_CXSMILES
|
C([O:8][C:9](=[O:21])[CH2:10][N:11]1[C:15]([CH3:16])=[N:14][C:13]([CH2:17][N:18]([CH3:20])[CH3:19])=[N:12]1)C1C=CC=CC=1>CCO>[CH3:19][N:18]([CH2:17][C:13]1[N:14]=[C:15]([CH3:16])[N:11]([CH2:10][C:9]([OH:21])=[O:8])[N:12]=1)[CH3:20]
|
Name
|
(3-dimethylaminomethyl-5-methyl-[1,2,4]triazol-1-yl)-acetic acid benzyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CN1N=C(N=C1C)CN(C)C)=O
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=NN(C(=N1)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |